molecular formula C12H15BrO2 B7978154 Butyl 4-bromo-3-methylbenzoate

Butyl 4-bromo-3-methylbenzoate

Cat. No. B7978154
M. Wt: 271.15 g/mol
InChI Key: YSTRBTJCVILWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-bromo-3-methylbenzoate is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl 4-bromo-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 4-bromo-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives and Compounds : The preparation of derivatives of 4-hydroxybenzoic acid and its methyl and n-butyl esters, including bromo and nitro substitution products, is a significant application. This process is crucial in synthesizing various compounds for further research and application in different fields (Cavill, 1945).

  • Aromatic Constituents in Antibiotics : Synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics demonstrates the importance of Butyl 4-bromo-3-methylbenzoate in pharmaceutical research (Laak & Scharf, 1989).

  • Thermodynamics and Solubility Studies : Investigation of the temperature dependencies of vapor pressures for various bromobenzoic acids, including their solubility and structure-property correlations, is an essential application in understanding the physical properties of these compounds (Zherikova et al., 2016).

  • Functionalization in Chemical Reactions : Chemical functionalization of glassy carbon electrodes with bromobenzene and other diazonium salts in ionic liquids highlights the use of these compounds in electrochemistry and material science (Actis et al., 2008).

  • Anticonvulsant Activity : Research on the anticonvulsant activity of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, which relates to the potential pharmaceutical applications of these compounds in treating seizures and related disorders (Hamor & Reavlin, 1967).

  • Desulfurization of Diesel Fuel : Use of Bronsted acidic ionic liquids for extraction and oxidative desulfurization of diesel fuel, showcasing an application in environmental engineering and sustainable technology (Gao et al., 2010).

properties

IUPAC Name

butyl 4-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-3-4-7-15-12(14)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRBTJCVILWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-bromo-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 4-bromo-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Butyl 4-bromo-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Butyl 4-bromo-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Butyl 4-bromo-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Butyl 4-bromo-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Butyl 4-bromo-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.